

Application Note and Protocol: Spectrophotometric Determination of Yellow 2G

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Compound of Interest

Compound Name: Yellow 2G

Cat. No.: B1196959

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This document provides a comprehensive guide for the quantitative determination of the synthetic food dye **Yellow 2G** (C.I. Acid Yellow 17) using UV-Vis spectrophotometry.

Introduction

Yellow 2G is a synthetic azo dye used as a food additive, identified by the E number E107. Due to potential health concerns, including allergic reactions, its use is restricted in many countries. Accurate and reliable quantification of **Yellow 2G** in various samples is crucial for regulatory compliance, quality control, and safety assessment in the food and pharmaceutical industries. UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for this purpose. This method is based on the principle that the concentration of a substance in a solution is directly proportional to the amount of light it absorbs at a specific wavelength, as described by the Beer-Lambert law.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of **Yellow 2G**.

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	402 nm	[1][2]
Linearity Range	3 - 60 $\mu\text{g/mL}$	[1]
Regression Equation	$A = 0.0309C + 0.0015$ (where C is in mg/L)	[2]
Correlation Coefficient (R^2)	0.9998	[2]
Limit of Detection (LOD)	0.017 - 0.025 mg/L (Reference range for similar dyes)	[3]
Limit of Quantification (LOQ)	0.057 - 0.082 mg/L (Reference range for similar dyes)	[3]

Experimental Protocols

1. Materials and Reagents

- **Yellow 2G** analytical standard
- Deionized or distilled water
- Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)
- Pipettes (various sizes)
- Cuvettes (1 cm path length, quartz or glass)
- UV-Vis Spectrophotometer

2. Preparation of Standard Solutions

A stock solution and a series of working standards are required to generate a calibration curve.

- Stock Solution (100 $\mu\text{g/mL}$):

- Accurately weigh 10 mg of **Yellow 2G** analytical standard.
- Transfer the powder to a 100 mL volumetric flask.
- Dissolve the powder in a small amount of deionized water.
- Fill the flask to the mark with deionized water.
- Stopper the flask and invert it several times to ensure complete mixing.
- Working Standards (e.g., 5, 10, 20, 40, 60 µg/mL): Prepare the working standards by diluting the stock solution with deionized water using appropriate volumetric flasks and pipettes. For example, to prepare a 10 µg/mL standard in a 50 mL volumetric flask, you would pipette 5 mL of the 100 µg/mL stock solution into the flask and dilute to the mark with deionized water.

3. Sample Preparation (Example: Beverage Sample)

The sample preparation method will vary depending on the matrix. For a clear liquid sample such as a beverage, the following procedure can be applied:

- Degas carbonated beverages by sonication or gentle stirring.
- If the sample contains suspended solids, centrifuge and filter through a 0.45 µm syringe filter.
- Based on the expected concentration of **Yellow 2G**, dilute the sample with deionized water to bring the absorbance within the linear range of the calibration curve.

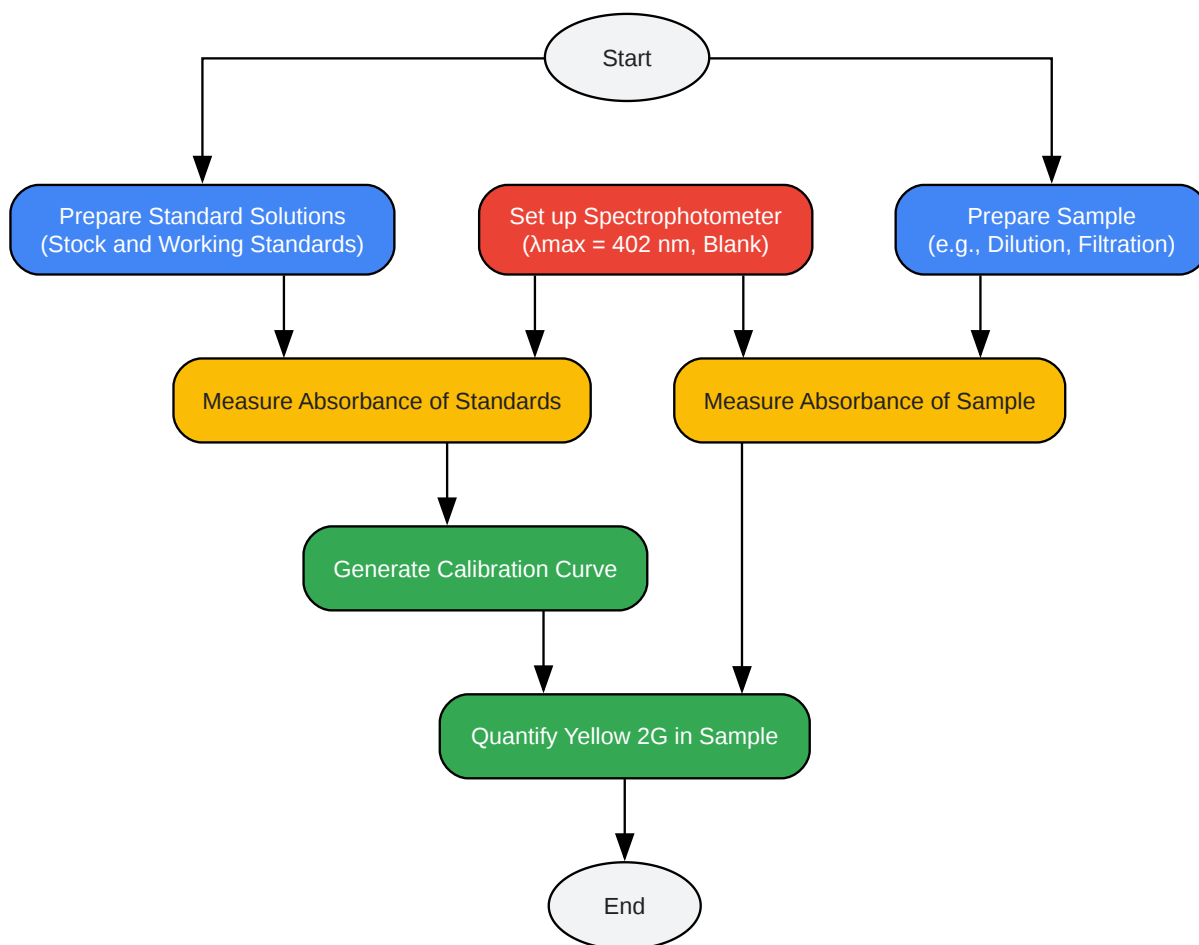
4. Spectrophotometric Measurement

- Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-30 minutes.
- Set the wavelength to 402 nm.
- Use deionized water as a blank to zero the instrument.
- Measure the absorbance of each of the prepared working standards, starting from the lowest concentration.
- Measure the absorbance of the prepared sample solution(s).

5. Data Analysis

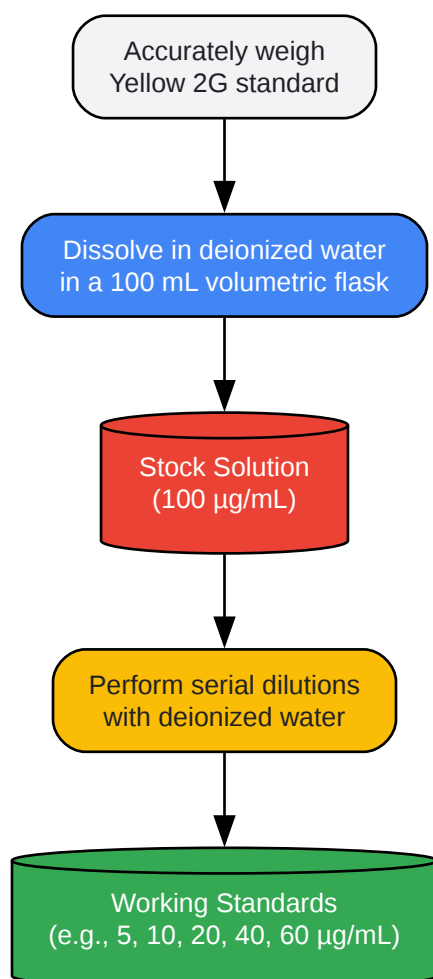
- **Calibration Curve:** Plot a graph of absorbance versus the concentration of the working standards. Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) and the correlation coefficient (R^2).
- **Quantification of **Yellow 2G** in the Sample:** Use the equation of the calibration curve to calculate the concentration of **Yellow 2G** in the prepared sample solution.
- **Final Concentration:** Account for any dilution factors used during sample preparation to determine the final concentration of **Yellow 2G** in the original sample.

Workflow and Process Diagrams



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Caption: Workflow for the spectrophotometric determination of **Yellow 2G**.



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Caption: Logic for the preparation of standard solutions.

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